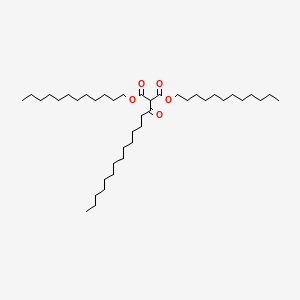

Didodecyl tetradecanoylpropanedioate

Description

Didodecyl tetradecanoylpropanedioate is a synthetic ester compound characterized by a propanedioate (malonate) backbone substituted with two dodecyl (C12) alkyl chains and one tetradecanoyl (C14 acyl) group. However, direct data on this compound are sparse in the literature, necessitating comparisons with structurally similar esters.

Properties

CAS No. |

138451-93-1 |

|---|---|

Molecular Formula |

C41H78O5 |

Molecular Weight |

651.1 g/mol |

IUPAC Name |

didodecyl 2-tetradecanoylpropanedioate |

InChI |

InChI=1S/C41H78O5/c1-4-7-10-13-16-19-22-23-26-29-32-35-38(42)39(40(43)45-36-33-30-27-24-20-17-14-11-8-5-2)41(44)46-37-34-31-28-25-21-18-15-12-9-6-3/h39H,4-37H2,1-3H3 |

InChI Key |

OXYFZPVKDYLTIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)C(C(=O)OCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of didodecyl tetradecanoylpropanedioate typically involves the esterification of thiodipropionic acid with dodecyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Didodecyl tetradecanoylpropanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to thiodipropionic acid and dodecyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiodipropionic acid and dodecyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Didodecyl tetradecanoylpropanedioate has a wide range of applications in scientific research:

Chemistry: It is used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.

Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Research is ongoing to explore its potential use in drug formulations to enhance stability and shelf life.

Industry: It is widely used in the cosmetics industry as a stabilizer in formulations to prevent rancidity and extend product shelf life .

Mechanism of Action

The antioxidant properties of didodecyl tetradecanoylpropanedioate are attributed to its ability to scavenge free radicals and terminate chain reactions that lead to oxidative degradation. The compound interacts with free radicals, converting them into more stable, non-reactive species. This mechanism involves the donation of hydrogen atoms from the ester groups to neutralize free radicals .

Comparison with Similar Compounds

Table 1: Comparative Properties of Esters

Structural and Functional Analysis

- Backbone and Chain Length: this compound features a propanedioate core, which distinguishes it from phthalate (DIUNDECYL PHTHALATE) or methacrylate (DODECYL METHACRYLATE) esters. The dual dodecyl chains and tetradecanoyl group enhance hydrophobicity, likely improving compatibility with non-polar polymers . DIUNDECYL PHTHALATE (C11 chains) and DODECYL METHACRYLATE (C12 chain) exhibit shorter alkyl groups compared to the tetradecanoyl (C14) moiety in the target compound. Longer chains typically reduce volatility and increase thermal stability .

- Methyl tetradecanoate, a shorter-chain ester, is employed in fragrances and food additives due to its low toxicity . this compound’s hypothetical applications align with high-molecular-weight plasticizers or surfactants in industrial formulations.

Research Findings and Gaps

- Synthetic Feasibility: The synthesis of this compound would likely follow esterification pathways similar to those used for DIUNDECYL PHTHALATE, involving acid-catalyzed reactions .

- Analytical Methods: Impurity profiling for related esters (e.g., methyl tetradecanoate) employs gas chromatography-mass spectrometry (GC-MS), a method adaptable to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.